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molecular formula C17H22N4O4 B8629944 Tert-butyl 3-[(3-nitroquinolin-4-yl)amino]propylcarbamate

Tert-butyl 3-[(3-nitroquinolin-4-yl)amino]propylcarbamate

Cat. No. B8629944
M. Wt: 346.4 g/mol
InChI Key: RFESLSWAOOVMOW-UHFFFAOYSA-N
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Patent
US07888349B2

Procedure details

A solution of tert-butyl 3-[(3-nitroquinolin-4-yl)amino]propylcarbamate (50.0 g, 144 mmol) in 1,2-dichloroethane (450 mL) and 5% platinum on carbon (16.9 g, 86.6 mmol) were added to a Parr vessel, which was placed under hydrogen pressure (30 psi, 2.1×105 Pa) and shaken until the reaction was complete. The reaction mixture was filtered and concentrated under reduced pressure. The residue was dissolved in ethyl acetate, and the resulting solution was filtered to remove an insoluble impurity, washed sequentially with brine (3×) and dilute aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide 42.52 g of tert-butyl 3-[(3-aminoquinolin-4-yl)amino]propylcarbamate.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
16.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1[NH:14][CH2:15][CH2:16][CH2:17][NH:18][C:19](=[O:25])[O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:11][CH:10]=[CH:9][CH:8]=2)([O-])=O>ClCCCl.[Pt]>[NH2:1][C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1[NH:14][CH2:15][CH2:16][CH2:17][NH:18][C:19](=[O:25])[O:20][C:21]([CH3:23])([CH3:22])[CH3:24])=[CH:11][CH:10]=[CH:9][CH:8]=2

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1NCCCNC(OC(C)(C)C)=O
Name
Quantity
450 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
16.9 g
Type
catalyst
Smiles
[Pt]

Conditions

Stirring
Type
CUSTOM
Details
shaken until the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove an insoluble impurity
WASH
Type
WASH
Details
washed sequentially with brine (3×) and dilute aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC2=CC=CC=C2C1NCCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 42.52 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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